4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Preparation Methods
The synthesis of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline typically involves multiple steps, including the functionalization of carbazole at specific positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between carbazole derivatives and other aromatic compounds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenated compounds and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified carbazole derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .
Mechanism of Action
The mechanism of action of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline involves its interaction with molecular targets and pathways in various applications. In optoelectronic devices, it acts as a hole-transport material, facilitating the movement of positive charges through the device . In biological systems, its fluorescent properties allow it to be used as a marker for imaging and detection . The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is unique compared to other carbazole derivatives due to its specific functional groups and structure. Similar compounds include 4,4′-Bis(carbazol-9-yl)biphenyl and other polycarbazole derivatives . These compounds share some properties, such as good hole-transport ability and thermal stability, but differ in their specific applications and performance characteristics . The unique structure of this compound allows it to be used in specialized applications where other carbazole derivatives may not be as effective .
Properties
CAS No. |
676473-51-1 |
---|---|
Molecular Formula |
C39H39N3 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-[bis(9-ethylcarbazol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C39H39N3/c1-5-40(6-2)30-21-17-27(18-22-30)39(28-19-23-37-33(25-28)31-13-9-11-15-35(31)41(37)7-3)29-20-24-38-34(26-29)32-14-10-12-16-36(32)42(38)8-4/h9-26,39H,5-8H2,1-4H3 |
InChI Key |
MBKNBKPXTPZQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.